Cas no 96843-23-1 (Benzene, 1,5-dibromo-2,4-diiodo-)

Benzene, 1,5-dibromo-2,4-diiodo- structure
96843-23-1 structure
Product Name:Benzene, 1,5-dibromo-2,4-diiodo-
CAS-Nr.:96843-23-1
MF:C6H2Br2I2
MW:487.697024822235
CID:751280
PubChem ID:4063591
Update Time:2024-10-25

Benzene, 1,5-dibromo-2,4-diiodo- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzene, 1,5-dibromo-2,4-diiodo-
    • 1,5-dibromo-2,4-diiodobenzene
    • 1,5-Dibromo-2,4-diiodobenzene (ACI)
    • SCHEMBL2697849
    • AKOS024427142
    • 96843-23-1
    • D72708
    • DTXSID00398919
    • CS-0044679
    • Inchi: 1S/C6H2Br2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
    • InChI-Schlüssel: WRFGFOLOKJONHW-UHFFFAOYSA-N
    • Lächelt: BrC1C(I)=CC(I)=C(Br)C=1

Berechnete Eigenschaften

  • Genaue Masse: 487.659
  • Monoisotopenmasse: 485.661
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 108
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topologische Polaroberfläche: 0Ų

Benzene, 1,5-dibromo-2,4-diiodo- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-0044679-250mg
1,5-Dibromo-2,4-diiodobenzene
96843-23-1 97.71%
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1,5-Dibromo-2,4-diiodobenzene
96843-23-1 97.71%
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Benzene, 1,5-dibromo-2,4-diiodo-
96843-23-1 97%
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eNovation Chemicals LLC
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Benzene, 1,5-dibromo-2,4-diiodo-
96843-23-1 97%
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Ambeed
A868066-250mg
1,5-Dibromo-2,4-diiodobenzene
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Ambeed
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1,5-Dibromo-2,4-diiodobenzene
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Aaron
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Benzene, 1,5-dibromo-2,4-diiodo- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ;  2 d, 125 - 135 °C; 135 °C → rt
1.2 Reagents: Water ;  cooled
Referenz
Synthesis of Doubly Annulated m-Terphenyl-Based Molecular Tweezers and Their Charge-Transfer Complexes with DDQ as a Guest
Thakur, Khushabu; Wang, Denan ; Lindeman, Sergey V.; Rathore, Rajendra, Chemistry - A European Journal, 2018, 24(50), 13106-13109

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Catalysts: Sulfuric acid Solvents: Trifluoroacetic acid ;  6 - 8 h, 25 °C
Referenz
Preparation of 1,4-dibromo-2,5-diiodobenzene and its analogues
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Periodic acid
1.2 Reagents: Potassium iodide
1.3 Reagents: Sulfuric acid
Referenz
Directed Electrophilic Cyclizations: Efficient Methodology for the Synthesis of Fused Polycyclic Aromatics
Goldfinger, Marc B.; Crawford, Khushrav B.; Swager, Timothy M., Journal of the American Chemical Society, 1997, 119(20), 4578-4593

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid Solvents: Water ;  10 min, 90 °C; 90 °C → 115 °C; 1 d, 115 °C
Referenz
Precise Monoselective Aromatic C-H Bond Activation by Chemisorption of Meta-Aryne on a Metal Surface
Fan, Qitang; Werner, Simon; Tschakert, Jalmar; Ebeling, Daniel ; Schirmeisen, Andre; et al, Journal of the American Chemical Society, 2018, 140(24), 7526-7532

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ;  6 h, 130 °C; 130 °C → rt
1.2 Reagents: Water
Referenz
Preparation of heteroacene derivatives useful for organic semiconductor layers and organic thin film transistors
, Japan, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ;  6 h, 125 °C
Referenz
Synthesis and discrimination of organic acids bisimidazole and bisimidazolium cruciforms
Wang, Zhi; Zhou, Hongjun; Hu, Junyi; You, Jingsong; Gao, Ge, Huaxue Xuebao, 2013, 71(9), 1257-1264

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ;  130 °C
Referenz
Intramolecular Alkyne Aromatization: Unexpected Synthesis of Expanded [9]Helicene and π-Extended Double [4]Helicene, and Their Molecular Geometry Effect on Transistor Memory
Yu, Yang; Wang, Le; Wang, Chang; Liu, Fei; Ling, Haifeng; et al, Small Science, 2023, 3(8),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Periodic acid (H5IO6) Solvents: Water ;  20 min, 0 °C
1.2 24 h, rt
Referenz
Preparation of aromatic polycyclic compounds for organic electric elements
, Korea, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ;  6 h, 130 °C; 130 °C → rt
1.2 Reagents: Water
Referenz
Preparation of heteroacene derivative, an organic semiconductor layer, and an organic thin film transistor
, Japan, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Periodic acid ;  0 °C; 0 °C → 10 °C; 24 h, rt
Referenz
Aromatic compound as hole transport materials for organic electroluminescent device
, Korea, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  rt → 135 °C
1.2 Reagents: Iodine ;  12 h, 130 °C; 130 °C → rt
1.3 Reagents: Water ;  cooled
Referenz
Polymorphism of 2D Imine Covalent Organic Frameworks
Li, Yusen; Guo, Linshuo; Lv, Yongkang; Zhao, Ziqiang; Ma, Yanhang; et al, Angewandte Chemie, 2021, 60(10), 5363-5369

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Periodic acid (H5IO6) ;  30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Direct Self-Assembly of a 2D and 3D Star of David
Song, Bo; Zhang, Zhe; Wang, Kun; Hsu, Chih-Hao; Bolarinwa, Olapeju; et al, Angewandte Chemie, 2017, 56(19), 5258-5262

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Periodic acid (H5IO6) ;  rt → 0 °C
1.2 Reagents: Potassium iodide ;  0 °C; 30 min, 0 °C
1.3 Reagents: Water ;  cooled
Referenz
Gold-Catalyzed Synthesis of π-Extended Carbazole-Based Systems and their Application as Organic Semiconductors
Hendrich, Christoph M.; Hannibal, Valentin D.; Eberle, Lukas; Hertwig, Leif E.; Zschieschang, Ute; et al, Advanced Synthesis & Catalysis, 2021, 363(5), 1401-1407

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid
Referenz
Synthetically useful aryl-aryl bond formation via Grignard generation and trapping of arynes. A one-step synthesis of p-terphenyl and unsymmetrical biaryls
Hart, Harold; Harada, Katsumasa; Du, Chi Jen Frank, Journal of Organic Chemistry, 1985, 50(17), 3104-10

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid
Referenz
A new synthesis of p-terphenyls
Hart, Harold; Harada, Katsumasa, Tetrahedron Letters, 1985, 26(1), 29-32

Benzene, 1,5-dibromo-2,4-diiodo- Raw materials

Benzene, 1,5-dibromo-2,4-diiodo- Preparation Products

Benzene, 1,5-dibromo-2,4-diiodo- Lieferanten

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(CAS:96843-23-1)Benzene, 1,5-dibromo-2,4-diiodo-
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Amadis Chemical Company Limited
(CAS:96843-23-1)Benzene, 1,5-dibromo-2,4-diiodo-
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Reinheit:99%/99%
Menge:5g/25g
Preis ($):288.0/1008.0
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